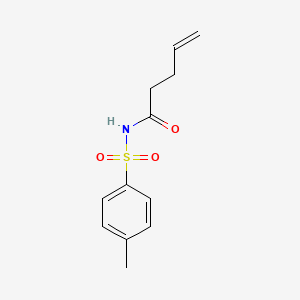![molecular formula C14H17NO4 B12524685 1-[1-(4-Hydroxy-3-methoxyphenyl)-1-oxopropan-2-YL]pyrrolidin-2-one CAS No. 675571-80-9](/img/structure/B12524685.png)
1-[1-(4-Hydroxy-3-methoxyphenyl)-1-oxopropan-2-YL]pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(4-Hydroxy-3-methoxyphenyl)-1-oxopropan-2-YL]pyrrolidin-2-one is an organic compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of a pyrrolidin-2-one ring and a hydroxy-methoxyphenyl group, making it a versatile molecule for synthetic and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Hydroxy-3-methoxyphenyl)-1-oxopropan-2-YL]pyrrolidin-2-one can be achieved through various methods. One common approach involves the reaction of 3-hydroxy-4-methoxybenzoic acid with pyrrolidine in the presence of coupling agents such as 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in a solvent like N,N-dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures (around 40°C) for several hours until completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-[1-(4-Hydroxy-3-methoxyphenyl)-1-oxopropan-2-YL]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield corresponding ketones, while reduction of the carbonyl group can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-[1-(4-Hydroxy-3-methoxyphenyl)-1-oxopropan-2-YL]pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and natural products.
Medicine: It is used in the development of pharmaceutical agents targeting specific diseases.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 1-[1-(4-Hydroxy-3-methoxyphenyl)-1-oxopropan-2-YL]pyrrolidin-2-one involves its interaction with molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For instance, it may act as an inhibitor of certain kinases or proteases, thereby modulating cellular signaling pathways and exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Hydroxy-3-methoxyphenyl)butan-1-one: Similar structure but with a butanone group instead of a pyrrolidin-2-one ring.
Propiovanillone: Contains a similar hydroxy-methoxyphenyl group but differs in the carbonyl position.
(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone: Shares the pyrrolidin-1-yl group but has a different substitution pattern.
Uniqueness
1-[1-(4-Hydroxy-3-methoxyphenyl)-1-oxopropan-2-YL]pyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the pyrrolidin-2-one ring and the hydroxy-methoxyphenyl group allows for versatile applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
675571-80-9 |
|---|---|
Molekularformel |
C14H17NO4 |
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
1-[1-(4-hydroxy-3-methoxyphenyl)-1-oxopropan-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C14H17NO4/c1-9(15-7-3-4-13(15)17)14(18)10-5-6-11(16)12(8-10)19-2/h5-6,8-9,16H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
YQJDAWCWFLJIBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=CC(=C(C=C1)O)OC)N2CCCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[6-(2,3-Dihydroxypropoxy)hexoxy]propane-1,2-diol;phosphoric acid](/img/structure/B12524606.png)
![1-{6-[4-(Hydroxymethyl)phenoxy]hexyl}-1H-indole-3-carbaldehyde](/img/structure/B12524620.png)
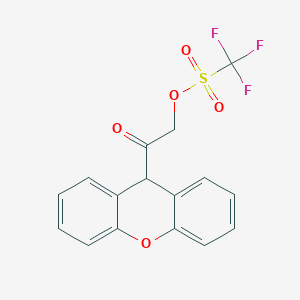
![Tributyl[2-(ethylsulfanyl)phenyl]stannane](/img/structure/B12524631.png)
![6-[(4-Bromoanilino)methylidene]-2-{(E)-[(4-bromophenyl)imino]methyl}-4-tert-butylcyclohexa-2,4-dien-1-one](/img/structure/B12524637.png)
![3-Cyclobutene-1,2-dione, 3-[2,4-bis(diethylamino)phenyl]-4-hydroxy-](/img/structure/B12524638.png)
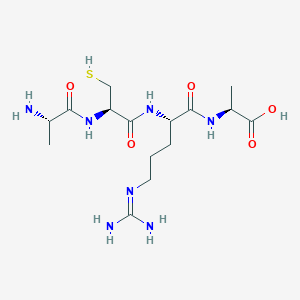
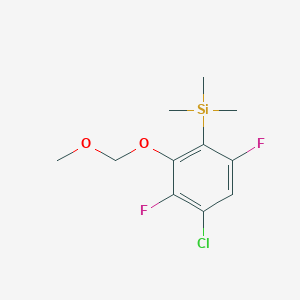
![5-Methyl-7-phenyl-2-sulfanylidene-1,3-dihydro-[1,2,4]triazepino[6,5-c]quinolin-6-one](/img/structure/B12524649.png)
![4-[2-[6-[4-(4-Hydroxy-2,6-dimethylphenyl)pyridin-2-yl]pyridin-2-yl]pyridin-4-yl]-3,5-dimethylphenol](/img/structure/B12524652.png)
![4-{[2-(Acetyloxy)ethyl]carbamoyl}benzene-1,3-dicarboxylic acid](/img/structure/B12524657.png)
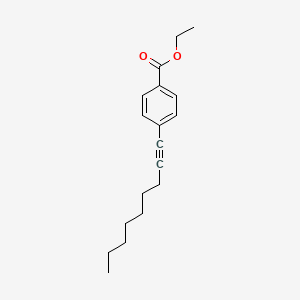
![5-[2-(2-Fluorophenoxy)phenyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12524666.png)
